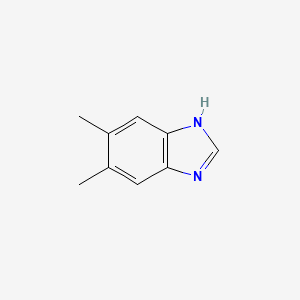
Sepiolite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sepiolite can be synthesized through hydrothermal methods, where magnesium salts react with silicate sources under high temperature and pressure . The reaction typically involves magnesium chloride and sodium metasilicate in an aqueous solution, followed by heating at temperatures around 200°C for several hours .
Industrial Production Methods
Industrially, this compound is mined from natural deposits and then processed to remove impurities . The raw material is crushed, ground, and subjected to various purification steps, including washing and centrifugation, to obtain the desired purity and particle size .
Analyse Chemischer Reaktionen
Types of Reactions
Sepiolite undergoes various chemical reactions, including:
Ion Exchange: This compound can exchange its magnesium ions with other cations in solution, making it useful in water treatment applications.
Common Reagents and Conditions
Adsorption: Typically involves aqueous solutions of the target substance and this compound at room temperature.
Ion Exchange: Involves solutions of salts such as sodium chloride or potassium chloride, with this compound acting as the ion-exchange medium.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
Sepiolite is used as a catalyst support and adsorbent in various chemical processes
Biology
In biology, this compound is used as a carrier for enzymes and other biomolecules . Its biocompatibility and non-toxic nature make it suitable for biomedical applications .
Medicine
This compound has been explored for drug delivery applications due to its ability to adsorb and release therapeutic agents in a controlled manner .
Industry
In industry, this compound is used in the production of paints, plastics, and rubber . Its adsorptive properties make it useful in removing impurities and enhancing product quality .
Wirkmechanismus
Sepiolite exerts its effects primarily through adsorption and ion exchange mechanisms . Its fibrous structure and high surface area allow it to interact with a wide range of substances, facilitating their removal or modification . The molecular targets and pathways involved depend on the specific application, such as adsorption of pollutants or ion exchange in water treatment .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Montmorillonite: Another clay mineral with high adsorption capacity but different structural properties.
Kaolinite: A clay mineral with lower surface area and adsorption capacity compared to sepiolite.
Uniqueness
This compound’s unique fibrous structure and high surface area distinguish it from other clay minerals . Its ability to adsorb a wide range of substances and undergo ion exchange makes it particularly versatile in various applications .
Eigenschaften
Molekularformel |
H4Mg2O10Si3 |
|---|---|
Molekulargewicht |
296.89 g/mol |
IUPAC-Name |
dimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane;hydrate |
InChI |
InChI=1S/2Mg.2HO3Si.O3Si.H2O/c;;3*1-4(2)3;/h;;2*1H;;1H2/q2*+2;2*-1;-2; |
InChI-Schlüssel |
TUKQLEWOUPCTOS-UHFFFAOYSA-N |
Kanonische SMILES |
O.O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2] |
Synonyme |
magnesium trisilicate magnesium trisilicate (Mg2(H4Si3O10)) magnesium trisilicate hexahydrate ((Mg9H14(Si3O10)4)) magnesium trisilicate hexahydrate (Mg4(H2Si6O17)) magnesium trisilicate hydrate magnesium trisilicate tetrahydrate (Mg4(H6Si6O19)) sepiolite |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


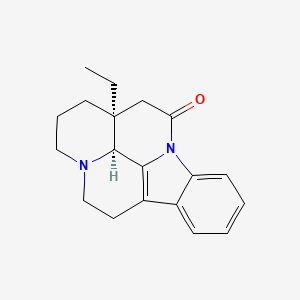

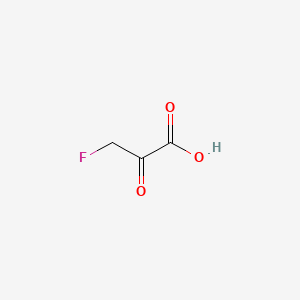
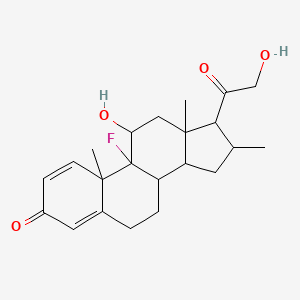
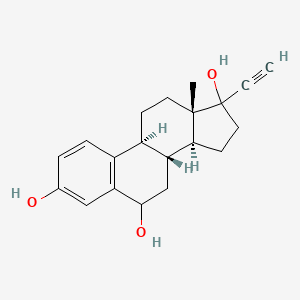
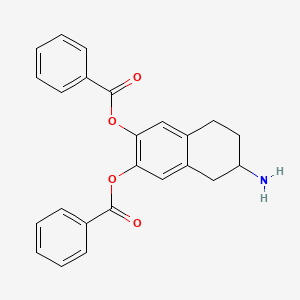
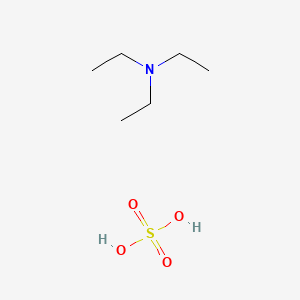

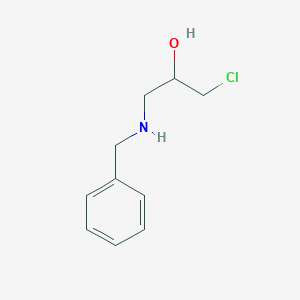
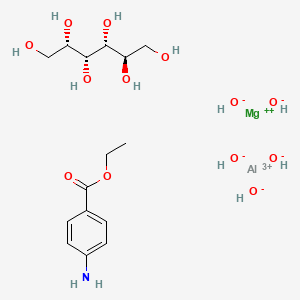
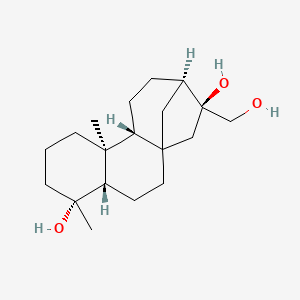
![(4-methylphenyl)methyl N-[(2R)-3-(1H-indol-3-yl)-2-methyl-1-oxo-1-[[(1S)-1-phenylethyl]amino]propan-2-yl]carbamate](/img/structure/B1208968.png)

